1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is known for its unique cyclopropyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride typically involves the reaction of cyclopropyl ketone with aminomethyl reagents under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclopropyl group may also contribute to the compound’s unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]ethanone: Similar structure but without the hydrochloride salt.
Cyclopropyl ketone derivatives: Compounds with similar cyclopropyl and ketone groups.
Aminomethyl derivatives: Compounds with similar aminomethyl groups.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride is unique due to its combination of the cyclopropyl and aminomethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
1955561-26-8 |
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Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]ethanone;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H |
InChI Key |
YAKSXJOPTFKSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)CN.Cl |
Origin of Product |
United States |
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